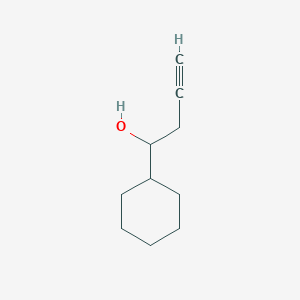

1-Cyclohexylbut-3-yn-1-ol

Description

Contextualization within Organic Synthesis Methodologies

Homopropargylic alcohols are highly prized intermediates in the field of organic synthesis. acs.org Their bifunctional nature, possessing both a nucleophilic hydroxyl group and a reactive alkyne, allows for a diverse range of chemical transformations. These transformations include, but are not limited to, oxidation, reduction, cyclization, and coupling reactions. wikipedia.orgnih.gov The ability to undergo such varied reactions makes them key precursors for the synthesis of complex molecules, including natural products and pharmaceuticals. nih.gov

The synthesis of homopropargylic alcohols itself can be achieved through various methods, such as the addition of allenyl or propargyl organometallic reagents to carbonyl compounds. organic-chemistry.org Efficient and stereoselective methods for their preparation are a continuous area of research, with advancements in catalytic systems playing a crucial role. acs.orgorganic-chemistry.org For instance, zinc-mediated Barbier-type reactions and chiral Brønsted acid-catalyzed propargylations of aldehydes are effective strategies. organic-chemistry.org

Importance of 1-Cyclohexylbut-3-yn-1-ol as a Model Substrate or Intermediate

This compound serves as an excellent model substrate for investigating the reactivity and potential applications of homopropargylic alcohols. The presence of the bulky cyclohexyl group provides steric hindrance that can influence the stereochemical outcome of reactions, offering insights into the mechanistic pathways of various transformations. Its synthesis has been reported through several methods, including the reaction of cyclohexanecarboxaldehyde (B41370) with propargylating agents. scholaris.canih.govnih.gov

The utility of this compound as an intermediate is demonstrated in its conversion to other valuable compounds. For example, it can be used in the synthesis of more complex molecules through reactions that target either the alcohol or the alkyne functionality. scholaris.ca

Overview of Research Trajectories Pertaining to Alkyne-Functionalized Alcohols

Current research involving alkyne-functionalized alcohols is multifaceted, with several key trends emerging. A major focus is the development of novel catalytic systems that enable more efficient and selective transformations. acs.orgrsc.org This includes the use of transition metals like palladium, nickel, and copper to catalyze cross-coupling, cyclization, and addition reactions. acs.orgyoutube.com

Another significant research direction is the exploration of photoredox catalysis, which offers a milder and more sustainable approach to activating these molecules for various transformations. acs.orgresearchgate.net Furthermore, there is a growing interest in the asymmetric synthesis of chiral alkyne-functionalized alcohols and their subsequent use in the synthesis of enantiomerically pure complex molecules. acs.orgmolaid.com The functionalization of the alkyne unit itself is also a burgeoning area, with recent studies showing that terminal alkynes can act as electrophiles in covalent inhibition of enzymes, opening new avenues in medicinal chemistry. nih.gov

Interactive Data Tables

Table 1: Synthesis of this compound

| Starting Material | Reagent | Yield (%) | Reference |

| Cyclohexanecarboxaldehyde | Propargyl bromide, Zinc | 91 | scholaris.ca |

| Cyclohexanecarboxaldehyde | Propargyl bromide, Indium | 70 | nih.gov |

| Cyclohexanecarboxaldehyde | Propargyl bromide, Titanium catalyst | 85 | nih.govacs.org |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Peaks/Shifts | Reference |

| 1H NMR (CDCl3) | δ 0.95–1.82 (m, 12H), 2.05 (t, J=2.6 Hz, 1H), 2.45 (dd, J=6.4, 2.6 Hz, 2H), 3.55 (m, 1H) | researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

1-cyclohexylbut-3-yn-1-ol |

InChI |

InChI=1S/C10H16O/c1-2-6-10(11)9-7-4-3-5-8-9/h1,9-11H,3-8H2 |

InChI Key |

KDDLRGNXIZNNJO-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC(C1CCCCC1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclohexylbut 3 Yn 1 Ol and Analogues

Photoredox Catalysis in C-C Bond Formation for Homopropargylic Alcohols

Photoredox catalysis has emerged as a powerful tool for carbon-carbon bond formation, offering a sustainable alternative to traditional methods. beilstein-journals.org This approach utilizes light energy to drive chemical reactions, often under mild conditions. beilstein-journals.orgbeilstein-journals.org

Titanium-Catalyzed Propargylation of Aldehydes

A significant advancement in this area is the development of a photoredox propargylation of aldehydes using a titanium catalyst. nih.govnih.gov This method employs the readily available and inexpensive [Cp₂TiCl₂] complex, at a concentration of 10 mol%, to promote the reaction between aldehydes and propargyl bromide. nih.govnih.govacs.org The process is notable for its efficiency and practicality, avoiding the need for stoichiometric metals or chemical scavengers. nih.govacs.orgunibo.it

The reaction mechanism is believed to involve a dual photoredox catalysis pathway, where the combination of the metal-promoted process with a photoredox cycle facilitates the C-C bond formation. nih.gov This synergistic approach has been successfully applied to cross-coupling reactions, leading to the development of important synthetic methodologies. nih.gov

Reductant and Photocatalyst System Optimization

The success of the titanium-catalyzed photoredox propargylation hinges on the careful optimization of the reductant and photocatalyst system. nih.gov The organic dye 3DPAFIPN has been identified as a cheap and effective reductant for the titanium catalyst. nih.govnih.govacs.org The use of THF as a solvent is crucial, as it allows for significant absorption of blue light by the 3DPAFIPN photocatalyst, which in turn promotes the necessary photoinduced electron transfer to the red titanium complex. nih.govacs.org

Optimization studies revealed that a catalyst loading of 10 mol% of [Cp₂TiCl₂] provides the best results. nih.govacs.org The reaction conditions have been fine-tuned to ensure good yields, and it has been demonstrated that the reaction can be scaled up without a significant decrease in yield. nih.gov The oxidized product of the Hantzsch's ester, a protonated pyridinium, which is formed during the reaction, acts as a proton source, eliminating the need for additional additives to release the final homopropargylic alcohol product. nih.govacs.org

Scope and Limitations with Varied Aldehyde Substrates

The titanium-catalyzed photoredox propargylation has demonstrated a broad substrate scope, proving effective for both aromatic and aliphatic aldehydes. nih.govacs.org Aromatic aldehydes, including heteroaromatic variants, are suitable substrates, generally providing good to moderate yields. nih.govacs.org The presence of electron-withdrawing groups on the aromatic ring can lead to a reduction in reaction yield. nih.govacs.org However, steric hindrance in the ortho-position does not significantly impede the reaction's reactivity. nih.govacs.org

The reaction is also highly effective with a range of aliphatic aldehydes, including branched substrates, which furnish the corresponding homopropargylic alcohols in good yields. nih.govacs.org A key advantage of this method when using simple propargyl bromide is the absence of allenyl isomer byproducts. nih.govacs.orgunibo.it However, when substituted propargyl bromides are used, mixtures of propargyl and allenyl isomers have been observed. nih.govunibo.itresearchgate.net

Table 1: Substrate Scope of Titanium-Catalyzed Photoredox Propargylation This is an interactive table. Click on the headers to sort the data.

| Aldehyde Type | Substituent Position/Type | Observed Yield | Notes |

|---|---|---|---|

| Aromatic | Electron-donating | Good to Moderate | nih.govacs.org |

| Aromatic | Electron-withdrawing | Reduced | nih.govacs.org |

| Aromatic | Ortho-substituted | Good to Moderate | nih.govacs.org |

| Heteroaromatic | Various | Good to Moderate | nih.govacs.org |

| Aliphatic | Linear | Excellent | nih.govacs.org |

| Aliphatic | Branched | Good | nih.govacs.org |

Metal-Mediated and Metal-Catalyzed Alkynylation Strategies

Alongside photoredox catalysis, metal-mediated and metal-catalyzed alkynylation reactions represent another cornerstone of modern synthetic chemistry for producing homopropargylic alcohols.

Zinc-Catalyzed Coupling Reactions

Zinc has been widely utilized in the synthesis of homopropargylic alcohols through various coupling reactions. nih.govorganic-chemistry.org Zinc-catalyzed reactions often proceed under mild conditions and exhibit high selectivity. nih.gov For instance, zinc catalysts have been developed for the intramolecular hydroalkoxylation of alkynyl alcohols, achieving high conversions and 100% selectivity towards the cyclized exo-product. nih.gov

In the context of propargylation, zinc-mediated Barbier-type reactions provide a rapid and efficient solvent-free method for synthesizing homopropargylic alcohols from carbonyl compounds. organic-chemistry.org Furthermore, a catalytic amount of zinc can mediate the propargylation of aldehydes and ketones with allenyl and propargyl boronates. organic-chemistry.orgorganic-chemistry.org This process leverages a B/Zn exchange mechanism to generate active allenylzinc intermediates, leading to the selective formation of homopropargylic alcohols with high regioselectivity. organic-chemistry.org The use of air-stable and crystalline diethanolamine (B148213) boronates further enhances the practicality of this methodology. organic-chemistry.org

Indium-Mediated Propargylation Systems

Indium has emerged as a valuable metal in mediating the propargylation of aldehydes to afford homopropargylic alcohols. nih.govacs.org Indium-mediated Barbier-type propargylations offer a simple, efficient, and general one-pot synthesis, providing chiral alcohol products in high yields (up to 90%) and with significant enantiomeric excess (up to 95%). nih.govacs.org This method is effective for both aromatic and aliphatic aldehydes. nih.govacs.org

Mechanistic investigations suggest the formation of allenylindium species with an indium(III) center as the reactive intermediate. nih.govacs.org A notable aspect of this system is its excellent chemoselectivity, yielding only the secondary homopropargylic alcohol even in the presence of a ketone functionality. nih.govacs.org The use of an InBr₃–Et₃N reagent system has also been shown to effectively promote the alkynylation of a wide range of aldehydes under mild conditions. organic-chemistry.org

Table 2: Comparison of Metal-Mediated Propargylation Methods This is an interactive table. Click on the headers to sort the data.

| Metal | Reaction Type | Key Features | Yield | Enantioselectivity |

|---|---|---|---|---|

| Zinc | Barbier-type | Solvent-free, rapid | Good | Not specified |

| Zinc | Catalytic (with boronates) | High regioselectivity, uses stable boronates | High | Not specified |

| Indium | Barbier-type | One-pot, general method | Up to 90% | Up to 95% ee |

| Indium | InBr₃–Et₃N system | Mild conditions, broad aldehyde scope | High | Not specified |

Regiocontrolled Synthesis via Allene-Aldehyde Additions

The reaction between allenylmetal reagents and aldehydes presents a powerful method for the synthesis of homopropargylic alcohols. However, a significant challenge in this approach is controlling the regioselectivity of the addition. Allenylmetal species are ambident nucleophiles, meaning they can react at two different positions (the sp-hybridized C3 or the sp2-hybridized C1), leading to a mixture of the desired homopropargylic alcohol and the isomeric α-allenic alcohol. nih.gov

The selective formation of the homopropargylic alcohol isomer is achieved through careful selection of the metal, solvent, and reaction conditions. For instance, the use of allenyltrichlorosilane in the presence of a chiral Lewis base catalyst has been shown to favor the formation of α-allenic alcohols. nih.gov Conversely, other systems are designed to specifically yield the homopropargylic alcohol.

One notable method for achieving regiocontrolled synthesis is the Crabbé-Ma allene (B1206475) synthesis, which involves the reaction of a terminal alkyne, an aldehyde, and a secondary amine, often catalyzed by a zinc salt like zinc iodide. wikipedia.orgorganic-chemistry.org While this reaction typically produces 1,3-disubstituted allenes, the underlying mechanism involves the formation of a propargylic amine intermediate which then undergoes rearrangement. organic-chemistry.org By modifying the reaction conditions and reagents, the reaction can be guided towards the formation of homopropargylic alcohols.

The regioselectivity of the addition of allenylmetal reagents to aldehydes is highly dependent on the nature of the metal and the substituents on the allene. The table below illustrates the general outcomes observed with different allenylmetal reagents.

| Allenylmetal Reagent | Typical Product | Key Factors Influencing Regioselectivity |

|---|---|---|

| Allenylboronates | Homopropargylic Alcohols | Lewis acid catalysis, solvent choice. organic-chemistry.org |

| Allenylsilanes | α-Allenic or Homopropargylic Alcohols | Catalyst (e.g., Lewis acids), substituents on silicon. nih.gov |

| Allenylstannanes | Homopropargylic Alcohols | Lewis acid promotion (e.g., BF₃·OEt₂), temperature. acs.org |

| Allenylzinc Reagents | Homopropargylic Alcohols | Generated in situ from propargylic mesylates, solvent effects. acs.org |

Organometallic Reagents in Homopropargylic Alcohol Synthesis

Organometallic reagents are fundamental tools for the carbon-carbon bond formation required in the synthesis of homopropargylic alcohols. These reagents act as nucleophilic propargyl anion synthons that readily add to the electrophilic carbonyl carbon of aldehydes and ketones.

Propargyl Grignard reagents, a type of organomagnesium halide, are widely used for the propargylation of carbonyl compounds. libretexts.org These reagents are typically prepared by the reaction of a propargylic halide, such as propargyl bromide, with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org

The reaction of a propargyl Grignard reagent with an aldehyde, for example, cyclohexanecarboxaldehyde (B41370), proceeds via nucleophilic addition to the carbonyl group. A subsequent acidic workup protonates the resulting alkoxide to yield the desired homopropargylic alcohol, 1-cyclohexylbut-3-yn-1-ol.

A key aspect of the reactivity of Grignard reagents with propargylic alcohols is the potential for magnesium chelate formation. The reaction is believed to proceed through an intermediate where the magnesium atom coordinates with the oxygen of the alcohol, forming a five-membered chelate ring. stackexchange.comuottawa.ca This chelation not only enhances the reactivity but also dictates the regioselectivity of the addition. stackexchange.com

The general reaction scheme for the synthesis of a homopropargylic alcohol using a propargyl Grignard reagent is as follows:

Step 1: Formation of the Grignard Reagent HC≡CCH₂Br + Mg → HC≡CCH₂MgBr

Step 2: Addition to Aldehyde HC≡CCH₂MgBr + R-CHO → R-CH(OMgBr)CH₂C≡CH

Step 3: Acidic Workup R-CH(OMgBr)CH₂C≡CH + H₃O⁺ → R-CH(OH)CH₂C≡CH + Mg(OH)Br

The synthesis of enantioenriched homopropargylic alcohols is of great interest, as the stereochemistry of the alcohol can influence the biological activity of more complex target molecules. Stereoselective synthesis can be achieved by using chiral organometallic reagents or by employing a chiral catalyst.

Several strategies have been developed for the enantioselective synthesis of homopropargylic alcohols:

Chiral Allenylmetal Reagents: The use of chiral, non-racemic allenylmetal reagents allows for the transfer of chirality from the reagent to the product. Chiral allenylzinc, allenylindium, and allenylstannane reagents have been successfully employed in diastereoselective additions to aldehydes. acs.orgacs.org For instance, chiral allenylzinc reagents can be prepared from propargylic mesylates and react with aldehydes to give enantioenriched homopropargylic alcohols. acs.org

Chiral Catalysts: An alternative and often more practical approach is the use of a chiral catalyst to control the stereochemical outcome of the reaction between an achiral allenylmetal reagent and an aldehyde. Chiral Lewis acids and Brønsted acids have proven effective in this role. For example, chiral phosphoric acids and BINOL-derived catalysts can catalyze the enantioselective addition of allenylboronates to a wide range of aldehydes, including aliphatic and aromatic substrates, with high enantiomeric excess. organic-chemistry.org

The table below summarizes some representative stereoselective methods for the synthesis of homopropargylic alcohols.

| Chiral Reagent/Catalyst | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Chiral Allenylzinc Reagent | Benzaldehyde | 85 | 94% ee | acs.org |

| Chiral Allenylstannane + BF₃·OEt₂ | Pivalaldehyde | 80 | 96:4 dr | acs.org |

| Allenylboronate + Chiral Phosphoric Acid | Various Aromatic/Aliphatic | Up to 99 | Up to 98% ee | organic-chemistry.org |

| Allenyldioxoborolane + 3,3′-Br₂-BINOL | Various Ketones | Good | High er | organic-chemistry.org |

Elucidation of Reaction Mechanisms and Transformative Pathways of 1 Cyclohexylbut 3 Yn 1 Ol

Mechanistic Investigations of Propargylation Reactions

Propargylation reactions are crucial for the formation of carbon-carbon bonds, introducing a propargyl group to a molecule. For an alcohol like 1-Cyclohexylbut-3-yn-1-ol, this would typically involve its reaction with an electrophile or its activation to react with a nucleophile. Recent advancements in photoredox catalysis have opened new avenues for such transformations.

Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes with organic substrates. sigmaaldrich.com In a hypothetical propargylation involving this compound, the reaction could be initiated by either an oxidative or reductive quenching cycle of the photocatalyst.

In a reductive quenching pathway, the excited photocatalyst is reduced by a sacrificial electron donor. The resulting highly reducing species can then transfer an electron to an activated form of this compound or a coupling partner. Conversely, in an oxidative quenching cycle, the excited photocatalyst is quenched by an electron acceptor.

A plausible photoredox scenario for the functionalization of this compound could involve its reaction with an aldehyde in the presence of a titanium catalyst and a photoredox catalyst. nih.govacs.org The mechanism would likely proceed through a dual catalytic cycle where the photocatalyst facilitates the reduction of the Ti(IV) species to a more reactive Ti(III) species. This Ti(III) complex can then react with a propargyl halide, generating a propargyl radical, which in turn adds to an aldehyde. While this specific example doesn't directly use this compound as the starting material, it illustrates the electron transfer principles that could be applied to its derivatives.

The single-electron transfer in photoredox catalysis leads to the formation of radical intermediates. beilstein-journals.org In the context of reactions involving this compound, a radical could be generated at the propargylic position or through the addition of a radical to the alkyne moiety.

For instance, a reaction could be designed where a radical is generated elsewhere in the molecule or from an external source, which then adds to the terminal alkyne of this compound. This would generate a vinyl radical. This highly reactive intermediate could then participate in a cascade reaction, for example, by cyclizing onto the cyclohexyl ring or another part of the molecule, leading to complex molecular architectures in a single step. nih.gov

Cascade reactions initiated by radical addition to alkynes are a powerful tool in organic synthesis, allowing for the rapid construction of complex molecules from simple precursors. nih.gov A hypothetical cascade involving this compound could be initiated by the addition of a radical species, leading to a series of intramolecular cyclizations and rearrangements to build polycyclic systems. The specific pathway of the cascade would be dictated by the substitution pattern of the starting material and the reaction conditions.

The choice of catalyst and additives is paramount in controlling the selectivity of propargylation reactions. Different catalysts can favor different reaction pathways, leading to various products from the same starting materials.

In Lewis acid-catalyzed propargylations, the choice of the Lewis acid can determine the outcome. For example, catalysts like BF₃·Et₂O, FeCl₃, and various gold complexes have been used to promote the substitution of propargylic alcohols. nih.govrsc.org The catalyst's role is typically to activate the hydroxyl group as a good leaving group, facilitating the formation of a propargylic cation, which is then attacked by a nucleophile. The nature of the catalyst and solvent can influence the stability of this cation and prevent side reactions like allene (B1206475) formation. rsc.org

In photoredox catalysis, the photocatalyst's redox potential must be matched with the substrates to enable the desired electron transfer. Additives, such as sacrificial electron donors or acceptors, are often necessary to close the catalytic cycle. rsc.org Furthermore, in dual catalytic systems that combine a photoredox catalyst with a transition metal catalyst (e.g., nickel or copper), the ligand on the transition metal can play a crucial role in the final bond-forming step and in controlling stereoselectivity. sigmaaldrich.com

| Catalyst System | Typical Role in Propargylation | Potential Outcome for this compound Derivative |

| Brønsted/Lewis Acids (e.g., H₂SO₄, BF₃·Et₂O) | Activation of the hydroxyl group for nucleophilic substitution. | Formation of a propargylated product upon reaction with a nucleophile. |

| Transition Metals (e.g., Au, Ag, Cu) | Activation of the alkyne or the alcohol for various transformations. | Can lead to substitution, rearrangement, or cyclization products depending on the specific catalyst and conditions. nih.gov |

| Photoredox Catalysts (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) | Generation of radical intermediates via single-electron transfer. | Enables reactions with a wide range of coupling partners under mild conditions. |

| Dual Catalysis (e.g., Photoredox + Ni) | Combines radical generation with transition metal cross-coupling. | Allows for the formation of C-C or C-heteroatom bonds at the propargylic position. |

Intramolecular Rearrangements and Cyclizations

The structure of this compound, with a tertiary alcohol adjacent to a terminal alkyne, makes it a prime candidate for various intramolecular rearrangements and cyclizations.

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes. organicreactions.orgwikipedia.orgsynarchive.com For a tertiary alcohol like this compound, this rearrangement would lead to the formation of an α,β-unsaturated ketone.

The mechanism proceeds through the following key steps:

Protonation of the hydroxyl group by an acid catalyst, converting it into a good leaving group (water).

Departure of the water molecule to form a resonance-stabilized propargyl cation.

A 1,3-shift of the hydroxyl group (as water) to form an allene intermediate.

Tautomerization of the resulting allenol to the more stable α,β-unsaturated ketone.

For this compound, the expected product would be (E/Z)-1-cyclohexylbut-2-en-1-one.

A competing reaction for tertiary propargylic alcohols is the Rupe rearrangement, which leads to the formation of an α,β-unsaturated ketone via an enyne intermediate. wikipedia.orgrsc.org The outcome of the reaction (Meyer-Schuster vs. Rupe) can often be controlled by the choice of catalyst and reaction conditions. Modern variations of the Meyer-Schuster rearrangement utilize a range of catalysts, including transition metals and Lewis acids, to achieve higher selectivity under milder conditions. organicreactions.orgrsc.org

| Rearrangement | Catalyst | Product from this compound |

| Meyer-Schuster | Strong Acid (e.g., H₂SO₄) or Lewis Acid (e.g., InCl₃) | (E/Z)-4-cyclohexylbut-3-en-2-one |

| Rupe | Often competes with Meyer-Schuster under acidic conditions | (E/Z)-1-cyclohexylidenebut-2-en-1-one |

This compound is a homopropargylic alcohol, and this class of compounds can undergo intramolecular cyclization to form γ-lactones (five-membered cyclic esters). A notable method for this transformation is a one-pot deprotonation/boronation/oxidation sequence. tcichemicals.comnih.gov

The proposed mechanism for this reaction is as follows:

Deprotonation: The terminal alkyne and the alcohol are deprotonated by a strong base, such as lithium hexamethyldisilazide (LHMDS).

Boronation: The resulting lithium acetylide is treated with a boron source, like trimethoxyborane, to form a borate (B1201080) intermediate.

Oxidation and Rearrangement: Oxidation of the borate, for instance with meta-chloroperoxybenzoic acid (m-CPBA), is thought to generate an unstable alkynylborate intermediate. This intermediate then rearranges to form a ketene (B1206846).

Intramolecular Trapping: The adjacent alkoxide intramolecularly attacks the ketene, and after workup, yields the γ-lactone.

For this compound, this reaction would produce γ-cyclohexyl-γ-ethynyl-γ-butyrolactone. This one-pot procedure is advantageous as it avoids the isolation of unstable intermediates and often proceeds with good yields. tcichemicals.com

Bicyclization and Cationic Rearrangements of Alkynes

The acid-promoted reactions of alkynyl carbinols can lead to a diverse array of carbocyclic and heterocyclic structures. While specific studies on the bicyclization and cationic rearrangements of this compound are not extensively documented in the reviewed literature, the reactivity of similar systems suggests potential pathways. Generally, the protonation of the hydroxyl group, followed by the loss of water, generates a propargyl cation. This intermediate can then undergo various transformations, including intramolecular attack by the alkyne.

In the presence of a strong acid, it is conceivable that this compound could undergo an intramolecular cyclization. The initial formation of a vinyl cation from the protonated alkyne could be attacked by the cyclohexyl ring, or a carbocation formed at the secondary carbinol position could be trapped by the alkyne. However, without specific experimental data for this substrate, the precise nature of any resulting bicyclic products remains speculative. The reaction's outcome would be highly dependent on the reaction conditions, such as the nature of the acid catalyst and the solvent employed.

Intermolecular Functionalizations of the Alkyne and Hydroxyl Moieties

The terminal alkyne and the secondary alcohol functionalities in this compound are prime handles for a variety of intermolecular reactions, enabling the construction of more complex molecular architectures.

The addition of water (hydration) or an amine (hydroamination) across the carbon-carbon triple bond of an alkyne are fundamental transformations in organic synthesis, providing access to valuable carbonyl compounds and enamines or imines, respectively.

Hydration: The hydration of terminal alkynes is typically catalyzed by mercury(II) salts in the presence of acid, leading to the formation of a methyl ketone via an enol intermediate, following Markovnikov's rule. For this compound, this would be expected to yield 1-cyclohexyl-1-hydroxybutan-3-one. More contemporary and environmentally benign methods often utilize gold or platinum catalysts. While specific research on the hydration of this compound is not detailed in the available literature, the general reactivity of terminal alkynes supports this predicted outcome.

Hydroamination: The intermolecular hydroamination of alkynes with amines presents an atom-economical route to nitrogen-containing compounds. This reaction can be catalyzed by a range of metals, including gold, platinum, ruthenium, and iridium, as well as by strong bases. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is highly dependent on the catalyst system and the substrate. For a terminal alkyne like this compound, a catalyzed reaction with a primary amine could potentially lead to the corresponding enamine or imine after tautomerization. The specific conditions would dictate the product distribution.

Table 1: Potential Intermolecular Functionalization Reactions of this compound

| Reaction Type | Reagents and Conditions (General) | Expected Product |

| Hydration | HgSO₄, H₂SO₄, H₂O or Au(I)/Pt(II) catalyst | 1-Cyclohexyl-1-hydroxybutan-3-one |

| Hydroamination | Amine, Metal Catalyst (e.g., Au, Ru) or Base | Enamine/Imine derivative |

The presence of a terminal alkyne in this compound makes it an excellent substrate for various cross-coupling reactions, most notably the Sonogashira coupling. unacademy.comwikipedia.orglibretexts.org This reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne (a nucleophile) and an aryl or vinyl halide (an electrophile), catalyzed by a palladium complex and a copper(I) co-catalyst. unacademy.comwikipedia.org

The Sonogashira reaction is a powerful tool for the synthesis of substituted alkynes and has been widely applied in the preparation of natural products, pharmaceuticals, and organic materials. wikipedia.orglibretexts.org The reaction is typically carried out under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. wikipedia.org For this compound, a Sonogashira coupling with an aryl halide (e.g., iodobenzene) would yield a 1-cyclohexyl-4-aryl-but-3-yn-1-ol derivative. The hydroxyl group in the molecule is generally compatible with the reaction conditions. A structurally similar compound, 1-ethynyl-cyclohexanol, has been reported as an efficient acetylene (B1199291) surrogate in Sonogashira coupling reactions, highlighting the utility of such propargyl alcohols in these transformations. researchgate.net

Other cross-coupling reactions involving terminal alkynes include the Heck reaction, which couples the alkyne with an unsaturated halide, and various copper-catalyzed coupling reactions. While the Heck reaction typically involves alkenes, modifications for the use of alkynes exist.

Table 2: Representative Sonogashira Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| This compound | Iodobenzene | Pd(PPh₃)₄, CuI | Et₃N | THF/DMF | 1-Cyclohexyl-4-phenylbut-3-yn-1-ol |

| This compound | Vinyl Bromide | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH | Acetonitrile | 1-Cyclohexyl-1-hydroxyhex-1-en-4-yne derivative |

Stereochemical Control in the Synthesis and Reactions of 1 Cyclohexylbut 3 Yn 1 Ol

Enantioselective and Diastereoselective Synthesis

The creation of the stereocenter in 1-cyclohexylbut-3-yn-1-ol can be achieved with a high degree of control through various synthetic strategies. These methods can be broadly categorized into those that utilize external chiral influences, such as catalysts, and those that rely on internal stereochemical information within the substrate.

Chiral Catalyst Development for Propargylation

The most direct route to chiral this compound is the asymmetric propargylation of cyclohexanecarboxaldehyde (B41370). This transformation involves the addition of a propargyl nucleophile to the aldehyde in the presence of a chiral catalyst. A variety of catalyst systems have been developed for the asymmetric alkynylation of aldehydes, which can be adapted for the synthesis of this specific alcohol.

One prominent approach involves the use of chiral zinc-amino alcohol complexes. For instance, the reaction of a terminal alkyne with diethylzinc (B1219324) in the presence of a chiral ligand like (+)-N-methylephedrine (NME) can generate a chiral alkynylzinc species that adds enantioselectively to aldehydes. While specific data for the synthesis of this compound using this exact system is not extensively detailed in readily available literature, the general applicability of this method is well-established for a range of aldehydes and alkynes.

More recent developments have focused on the use of other transition metals and chiral ligands. For example, titanium-based catalysts, often in conjunction with chiral diols like (S)-BINOL, have been shown to effect highly enantioselective alkynylations of aldehydes. The addition of hexamethylphosphoramide (B148902) (HMPA) to a solution of an alkyne, diethylzinc, and (S)-BINOL in methylene (B1212753) chloride allows for the in-situ generation of the alkynylzinc reagent at room temperature, leading to highly enantioselective additions to a broad spectrum of aldehydes. ambeed.com

A notable synthesis of this compound has been reported via a photoredox propargylation of cyclohexanecarboxaldehyde using a titanium catalyst. acs.orgresearchgate.netnih.gov In this method, propargyl bromide is reacted with cyclohexanecarboxaldehyde in the presence of a catalytic amount of [Cp2TiCl2] and an organic dye as a photoredox catalyst, affording the racemic product in good yield. acs.orgresearchgate.netnih.gov The development of a chiral variant of this photoredox system could provide an efficient route to enantiomerically enriched this compound.

The table below summarizes representative chiral catalyst systems that are applicable to the enantioselective propargylation of aldehydes, which could be employed for the synthesis of this compound.

| Catalyst System | Chiral Ligand | Typical Reagents | Potential Outcome for this compound |

| Zinc-based | (+)-N-Methylephedrine | Diethylzinc, Terminal Alkyne | High enantioselectivity |

| Titanium-based | (S)-BINOL | Diethylzinc, HMPA, Terminal Alkyne | Excellent enantioselectivity |

| Photoredox/Titanium | Chiral Phosphine Ligand (hypothetical) | [Cp2TiCl2], Propargyl Bromide, Photosensitizer | Potential for high enantioselectivity |

Substrate-Controlled Stereoselectivity

In addition to catalyst-controlled reactions, the stereochemical outcome of the synthesis of this compound can be directed by chiral auxiliaries attached to the substrate. This strategy involves the temporary incorporation of a chiral molecule that biases the approach of the nucleophile to one face of the electrophile.

A common approach is the use of chiral oxazolidinones or sultams attached to the aldehyde or alkyne. For instance, a propargyl group could be added to a cyclohexanecarboxaldehyde derivative bearing a chiral auxiliary. The steric hindrance imposed by the auxiliary would direct the incoming propargyl nucleophile, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary would then yield the enantiomerically enriched this compound.

While specific examples of substrate-controlled synthesis for this compound are not prevalent in the literature, the general principles are widely applied in organic synthesis. The choice of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity.

Kinetic Resolution and Deracemization Strategies for Propargylic Alcohols

For cases where the synthesis yields a racemic mixture of this compound, stereochemical enrichment can be achieved through kinetic resolution or deracemization.

Kinetic resolution involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. A highly effective method for the kinetic resolution of secondary alcohols, including propargylic alcohols, is through enzyme-catalyzed acylation. scholaris.ca Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly used to selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric excess. While direct application to this compound is not explicitly documented in all sources, this method is broadly applicable to a wide range of secondary alcohols.

Dynamic kinetic resolution (DKR) is an even more efficient process where the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer. This is often achieved by combining an enzymatic resolution with a metal-based racemization catalyst. For propargylic alcohols, a combination of a lipase and an oxovanadium catalyst has been shown to be effective. scholaris.ca

Deracemization, the conversion of a racemate into a single enantiomer, is another powerful strategy. One approach involves a sequence of oxidation and asymmetric reduction. The racemic alcohol is first oxidized to the corresponding ynone, which is then asymmetrically reduced using a chiral reducing agent, such as a borane (B79455) in the presence of a chiral oxazaborolidine catalyst, to yield the desired enantiomer of the alcohol. More recently, visible-light-driven deracemization methods have been developed for secondary alcohols, combining a photocatalyst for dehydrogenation with a chiral hydrogenation catalyst. nih.gov

Analysis of Stereochemical Outcome in Rearrangement and Cyclization Reactions

Chiral, non-racemic this compound is a valuable precursor for the synthesis of other complex chiral molecules through rearrangement and cyclization reactions. The stereochemical outcome of these transformations is of paramount importance.

The Meyer-Schuster rearrangement of propargylic alcohols, typically acid-catalyzed, converts them into α,β-unsaturated carbonyl compounds. nii.ac.jp For a chiral secondary propargylic alcohol like this compound, the rearrangement proceeds through an allene (B1206475) intermediate. The stereochemistry of the starting alcohol can influence the geometry of the resulting enone. The use of certain transition metal catalysts, such as gold or rhenium complexes, can promote the rearrangement under milder conditions and potentially with greater stereocontrol.

Gold-catalyzed cyclizations of enynes and related systems are powerful methods for constructing carbocyclic and heterocyclic frameworks. A chiral center in the propargylic position, as in this compound, can direct the stereochemical course of these cyclizations, leading to products with high diastereoselectivity. The interaction of the hydroxyl group with the gold catalyst and chiral ligands can play a crucial role in the stereochemical outcome.

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. When an intramolecular version of this reaction is carried out with a substrate derived from a chiral propargylic alcohol like this compound, the stereocenter on the tether connecting the alkyne and alkene can influence the stereochemistry of the newly formed ring system. This has been a widely used strategy in the total synthesis of complex natural products.

The table below provides a summary of the potential stereochemical outcomes of these reactions for a chiral, enantiomerically enriched this compound.

| Reaction | Reagents/Catalyst | Potential Product from Chiral this compound | Key Stereochemical Feature |

| Meyer-Schuster Rearrangement | Acid or Gold/Rhenium catalyst | Chiral α,β-unsaturated ketone | Transfer of chirality to control alkene geometry |

| Gold-Catalyzed Cyclization | Gold(I) catalyst, Chiral ligand | Chiral carbocycle or heterocycle | Diastereoselective ring formation |

| Pauson-Khand Reaction | Cobalt or Rhodium catalyst | Chiral bicyclic cyclopentenone | Diastereoselective annulation |

Advanced Spectroscopic and Structural Analysis of 1 Cyclohexylbut 3 Yn 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the detailed structural analysis of 1-Cyclohexylbut-3-yn-1-ol, providing insights into its atomic connectivity, stereochemistry, and conformational dynamics.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and mapping the covalent framework of the molecule.

¹H and ¹³C NMR Chemical Shift Assignments: The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the interactive table below. These predictions are based on the distinct electronic environments of the cyclohexyl, carbinol, and alkynyl moieties. The protons of the cyclohexyl group are expected to appear as a complex series of multiplets in the upfield region of the ¹H NMR spectrum. The carbinol proton (H-1) would likely resonate as a multiplet in the mid-field region, while the terminal alkyne proton (H-4) would appear as a characteristic signal further downfield. In the ¹³C NMR spectrum, the carbons of the alkyne would be observed in the typical range for sp-hybridized carbons, while the carbinol carbon (C-1) would be found in the region characteristic of oxygen-bearing sp³-hybridized carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~3.6-3.8 | ~65-70 |

| 2 | ~2.4-2.6 | ~30-35 |

| 3 | - | ~80-85 |

| 4 | ~2.0-2.2 | ~70-75 |

| 1' | ~1.5-1.7 | ~40-45 |

| 2', 6' | ~1.6-1.9 (ax), ~1.1-1.3 (eq) | ~30-35 |

| 3', 5' | ~1.6-1.9 (ax), ~1.1-1.3 (eq) | ~25-30 |

| 4' | ~1.6-1.9 (ax), ~1.1-1.3 (eq) | ~25-30 |

| OH | Variable | - |

Note: 'ax' denotes axial and 'eq' denotes equatorial protons on the cyclohexyl ring.

COSY, HSQC, and HMBC Correlations: A COSY spectrum would reveal the scalar coupling network between adjacent protons. Key correlations would be expected between the carbinol proton (H-1) and the methylene (B1212753) protons at C-2, as well as between H-1 and the methine proton at C-1' of the cyclohexyl ring. The HSQC experiment correlates each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra. The HMBC experiment provides crucial information about longer-range (2-3 bond) C-H correlations. For instance, correlations between the carbinol proton (H-1) and carbons C-1', C-2', and C-6' of the cyclohexyl ring, as well as C-3 of the alkyne, would firmly establish the connectivity around the chiral center.

The synthesis of this compound can potentially lead to the formation of a racemic mixture of enantiomers. If a chiral center were introduced elsewhere in a precursor, diastereomers could be formed. NMR spectroscopy is a primary tool for the identification and quantification of such isomeric mixtures. acs.org Diastereomers possess distinct physical properties and, consequently, will exhibit different NMR spectra. mdpi.com

In the case of diastereomers of this compound, the respective ¹H and ¹³C NMR spectra would show two distinct sets of signals. The chemical shifts of the protons and carbons near the chiral centers would be most affected. masterorganicchemistry.com For example, the carbinol proton (H-1) and the adjacent methylene protons (H-2) would likely appear as separate multiplets for each diastereomer. The integration of these distinct signals in the ¹H NMR spectrum allows for the determination of the diastereomeric ratio.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy provide complementary information regarding the vibrational modes of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, broad absorption band in the region of 3400-3650 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, with the broadening due to hydrogen bonding. libretexts.orgpressbooks.pub A sharp, and typically intense, absorption around 3300 cm⁻¹ is characteristic of the ≡C-H stretch of the terminal alkyne. libretexts.orgmaricopa.edu The C≡C triple bond stretch would give rise to a weaker absorption in the range of 2100-2260 cm⁻¹. libretexts.orgmaricopa.edu The C-H stretching vibrations of the cyclohexyl group would be observed in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C≡C stretching vibration of the alkyne, which is often weak in the IR spectrum, is expected to produce a strong signal in the Raman spectrum. nih.govacs.org This makes Raman spectroscopy a valuable tool for confirming the presence of the alkyne moiety. The symmetric C-H stretching vibrations of the cyclohexyl ring would also be Raman active.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | IR Intensity | Raman Intensity |

| O-H (Alcohol) | Stretching | 3400-3650 | Strong, Broad | Weak |

| ≡C-H (Alkyne) | Stretching | ~3300 | Strong, Sharp | Medium |

| C≡C (Alkyne) | Stretching | 2100-2260 | Weak to Medium | Strong |

| C-H (sp³) | Stretching | 2850-3000 | Strong | Strong |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) would confirm the molecular formula of C₁₀H₁₆O.

The fragmentation of this compound in a mass spectrometer is predicted to follow pathways characteristic of secondary alcohols and terminal alkynes. whitman.educhemistrynotmystery.com Common fragmentation patterns would include:

α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. libretexts.org This would result in the loss of the cyclohexyl radical or the butynyl radical, leading to the formation of resonance-stabilized oxonium ions.

Dehydration: The loss of a water molecule (18 amu) from the molecular ion is another characteristic fragmentation of alcohols, leading to an [M-18]⁺ peak. libretexts.org

Loss of a Hydrogen Atom: Terminal alkynes can readily lose the acidic acetylenic hydrogen, resulting in a prominent [M-1]⁺ peak. jove.com

Formation of Propargyl Cation: Cleavage of the bond between C-2 and C-3 can lead to the formation of a stable propargyl cation ([C₃H₃]⁺) at m/z 39. jove.com

X-ray Crystallography of Derivatives or Co-crystals for Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govruppweb.org While obtaining suitable single crystals of this compound itself may be challenging due to its relatively low melting point and potential for conformational flexibility, derivatization can facilitate crystallization.

By converting the alcohol into a solid derivative, such as a p-nitrobenzoate or a 3,5-dinitrobenzoate ester, the likelihood of forming high-quality crystals is increased. The heavy atoms in these derivatives also aid in solving the phase problem during structure determination. libretexts.org A successful X-ray crystallographic analysis of such a derivative would provide precise bond lengths, bond angles, and torsional angles. This data would reveal the preferred conformation of the cyclohexyl ring (e.g., chair conformation) and the relative orientation of the substituents around the chiral center in the solid state. The formation of co-crystals with other suitable molecules is another strategy that could be employed to obtain a crystalline sample amenable to X-ray diffraction analysis.

Computational Chemistry and Theoretical Insights into 1 Cyclohexylbut 3 Yn 1 Ol Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of molecules. arxiv.org It offers a balance between computational cost and accuracy, making it suitable for investigating complex reaction pathways. For reactions involving 1-cyclohexylbut-3-yn-1-ol, DFT calculations can provide deep mechanistic insights.

A key application of DFT is the mapping of potential energy surfaces for chemical reactions. This involves locating the structures of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state determines the activation energy barrier, which is a critical factor governing the reaction rate.

While specific DFT studies on this compound are not abundant in the literature, we can infer its behavior from studies on analogous systems, such as the thermal decomposition of propargyl alcohol or the acid-catalyzed dehydration of other alcohols. For instance, in the decomposition of propargyl alcohol, DFT calculations identified that the initial and most crucial step is the C-O bond dissociation, leading to the formation of hydroxyl and propargyl radicals. nih.gov A similar C-O bond cleavage could be a potential initial step in certain reactions of this compound under thermal conditions.

In acid-catalyzed dehydration reactions, which this compound can undergo, DFT calculations are used to model the reaction coordinates for mechanisms like the E1 pathway. nsf.gov This involves protonation of the alcohol, loss of water to form a carbocation intermediate, and subsequent elimination of a proton. The calculated energy profile would reveal the relative energies of the intermediates and the activation barriers for each step. For this compound, the stability of the resulting carbocation at the carbon bearing the cyclohexyl group would be a key determinant of the reaction's feasibility and rate.

Table 1: Illustrative Energy Profile Data from a Hypothetical DFT Calculation for Alcohol Dehydration

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactant | This compound + H⁺ | 0.0 |

| TS1 | Transition state for protonation | +5.2 |

| Intermediate 1 | Protonated alcohol | -10.5 |

| TS2 | Transition state for water loss | +15.8 |

| Intermediate 2 | Carbocation + H₂O | +8.1 |

| TS3 | Transition state for deprotonation | +9.5 |

| Product | Conjugated enyne + H₃O⁺ | -5.0 |

| Note: This table is illustrative and based on typical values for acid-catalyzed alcohol dehydration reactions. |

Regioselectivity and stereoselectivity are fundamental aspects of chemical synthesis. DFT calculations can predict the favored regio- and stereoisomers by comparing the activation energies of the different possible reaction pathways.

A prime example relevant to this compound is the metal-catalyzed azide-alkyne cycloaddition (click reaction). DFT studies on copper(I)-catalyzed cycloadditions have shown that the reaction proceeds through a stepwise mechanism. rsc.orgnih.gov The analysis of Fukui functions and the Dual Descriptor, derived from DFT, correctly explains the observed regioselectivity by identifying the most favorable two-center interaction between the azide (B81097) and the alkyne. rsc.org For this compound, the electronic properties of the alkyne, influenced by the adjacent hydroxyl and cyclohexyl groups, would dictate the preferred orientation of addition. DFT calculations could precisely model the transition states for the formation of the different triazole regioisomers, allowing for a prediction of the major product.

Similarly, in reactions like hydrofunctionalization (e.g., hydration), DFT can predict whether the nucleophile will add to the internal or terminal carbon of the alkyne (Markovnikov vs. anti-Markovnikov addition). mdpi.com The calculated stability of the potential intermediates (e.g., vinyl cations or metal-vinyl species) determines the regiochemical outcome. msu.edu

Molecular Dynamics Simulations for Conformational Analysis

This compound possesses considerable conformational flexibility, primarily due to the cyclohexane (B81311) ring and the rotation around the single bonds. Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of molecules over time. nih.gov

MD simulations on cyclohexane and its derivatives have demonstrated the reliability of this method for studying ring interconversions, such as the chair-to-chair flip. nih.govnih.gov These simulations can quantify the energy barriers between different conformations (e.g., chair, twist-boat). For this compound, the cyclohexyl ring is expected to predominantly adopt a chair conformation. However, the presence of the bulky butynyl alcohol substituent can influence the ring's dynamics and the equilibrium between conformations where this substituent is in an axial versus an equatorial position. The equatorial conformation is generally more stable for monosubstituted cyclohexanes to minimize steric strain (1,3-diaxial interactions). sapub.org

MD simulations can provide a statistical distribution of the conformations sampled over time, correlating with their relative energies. nih.gov This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules, such as enzymes or catalysts.

Table 2: Representative Conformational Data for a Substituted Cyclohexane from MD Simulations

| Conformation | Substituent Position | Relative Population (%) | Ring Inversion Barrier (kcal/mol) |

| Chair 1 | Equatorial | 95.5 | 10-11 |

| Chair 2 | Axial | 4.5 | 10-11 |

| Twist-Boat | - | <0.1 | 5-6 (from Chair) |

| Note: This table is illustrative, showing typical data for a monosubstituted cyclohexane. |

Electronic Structure Calculations and Reactivity Prediction

The electronic structure of this compound governs its chemical reactivity. The carbon-carbon triple bond is an electron-rich region, making it nucleophilic and susceptible to attack by electrophiles. libretexts.orgyoutube.com The terminal hydrogen of the alkyne is weakly acidic, a characteristic feature of terminal alkynes. rutgers.edu Computational methods can quantify these properties and predict the most likely sites for reaction.

One of the most useful tools for this purpose is the Fukui function , which is derived from DFT calculations. wikipedia.org The Fukui function, ƒ(r), identifies the regions in a molecule where the electron density changes the most upon the addition or removal of an electron. researchgate.net This allows for the prediction of the most likely sites for nucleophilic and electrophilic attack:

ƒ⁺(r) : Predicts the site for nucleophilic attack (where an added electron is most stabilized).

ƒ⁻(r) : Predicts the site for electrophilic attack (where an electron is most easily removed).

ƒ⁰(r) : Predicts the site for radical attack .

For this compound, calculating the Fukui functions would likely show a high ƒ⁻(r) value across the π-system of the triple bond, confirming its nucleophilicity. The ƒ⁺(r) function would highlight the electrophilic sites, such as the carbon atom attached to the oxygen (due to its partial positive charge) and potentially the terminal alkyne carbon under certain reaction conditions. nih.govrowansci.com This analysis provides a rational basis for understanding the molecule's reactivity patterns. researchgate.net

Relativistic Effects in Gold-Catalyzed Alkyne Activation (General to Propargylic Alcohols)

Gold catalysis has emerged as a powerful method for activating alkynes toward nucleophilic attack. The unique catalytic activity of gold(I) complexes is largely attributed to significant relativistic effects . acs.org Because gold is a heavy element, its inner electrons travel at speeds approaching the speed of light, leading to a relativistic contraction and stabilization of the 6s orbital and an expansion of the 5d orbitals. nih.gov

These relativistic effects have profound consequences for gold's chemical properties:

Strong Lewis Acidity : The relativistically stabilized, low-lying 6s orbital makes cationic gold(I) complexes strong Lewis acids. They readily coordinate to the π-system of alkynes, activating the triple bond for nucleophilic attack. acs.org

Alkynophilicity : Gold(I) catalysts show a remarkable affinity for alkynes over alkenes, a property termed "alkynophilicity." This selectivity is a direct result of the strong interaction between the gold(I) center and the alkyne π-orbitals. acs.org

Stabilization of Intermediates : Gold(I) is capable of stabilizing cationic intermediates, such as vinyl-gold species, which are common in catalytic cycles. nih.gov

In the context of propargylic alcohols like this compound, gold(I) catalysts are highly effective for reactions such as hydration and other hydrofunctionalizations. mdpi.comresearchgate.net The catalytic cycle generally involves the coordination of the gold(I) catalyst to the alkyne, which polarizes the C≡C bond and makes it highly susceptible to attack by a nucleophile (e.g., water or an alcohol). acs.orgresearchgate.net The low oxyphilicity of gold, also a consequence of relativistic effects, prevents the formation of stable gold-oxygen bonds, ensuring efficient catalyst turnover. acs.org Recent DFT studies have also highlighted the role of the propargylic hydroxyl group itself, which can engage in hydrogen bonding with the ligand on the gold catalyst, providing an additional anchor point that influences stereoselectivity in certain reactions. acs.org

Applications of 1 Cyclohexylbut 3 Yn 1 Ol in Complex Molecule Synthesis and Materials Science

Precursor in the Synthesis of Diverse Organic Scaffolds

The dual functionality of 1-cyclohexylbut-3-yn-1-ol allows it to participate in a variety of cyclization reactions, serving as a key starting material for the synthesis of important oxygen-containing heterocycles.

Access to Functionalized Furans and Pyrans

Propargylic alcohols are well-established precursors for the synthesis of both furan (B31954) and pyran ring systems through various catalytic tandem reactions. Depending on the reaction conditions and the nature of the coupling partner, this compound can be selectively converted into these valuable heterocyclic motifs.

Acid-catalyzed tandem reactions of propargylic alcohols with compounds like 4-hydroxy-1-methylquinolin-2(1H)-one can lead to either furan or pyran-fused quinolones. nih.govresearchgate.net The reaction pathway is highly dependent on the substituents of the propargylic alcohol. For instance, a tandem reaction proceeding through a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization yields pyrano[3,2-c]quinolones. nih.govresearchgate.net Conversely, a sequence involving Friedel–Crafts-type alkylation and a 5-exo-dig ring closure can produce furo[3,2-c]quinolones. nih.govresearchgate.net

Furthermore, metal-free domino strategies have been developed for synthesizing highly substituted 2H-pyrans from propargylic alcohols. One such method involves the reaction of propargylic alcohols with dialkyl acetylenedicarboxylates, catalyzed by DABCO in the presence of a halogenating agent like N-iodosuccinimide (NIS), to generate pentasubstituted 2H-pyrans in moderate to good yields. nih.gov

| Target Heterocycle | Reaction Type | Key Reagents & Catalysts | General Outcome | Citation |

|---|---|---|---|---|

| Pyrano[3,2-c]quinolones | Acid-catalyzed Tandem Annulation | 4-hydroxy-1-methylquinolin-2(1H)-one, pTsOH·H₂O or Yb(OTf)₃ | Formation via allenylation and 6-endo-dig cyclization. | nih.govresearchgate.net |

| Furo[3,2-c]quinolones | Acid-catalyzed Tandem Annulation | 4-hydroxy-1-methylquinolin-2(1H)-one, pTsOH·H₂O | Formation via alkylation and 5-exo-dig ring closure. | nih.govresearchgate.net |

| Polysubstituted 2H-Pyrans | Domino Reaction | Dialkyl acetylenedicarboxylates, DABCO, NIS/NBS | Yields pentasubstituted 2H-pyrans. | nih.gov |

Intermediate in the Formation of Lactones and Other Heterocycles

The structural framework of this compound is amenable to transformations that yield lactones, which are core structures in many natural products. While the direct cyclization of the alcohol onto the alkyne forms enol ethers, a common strategy to access lactones involves the initial oxidation of the alcohol functionality to a carboxylic acid. The resulting acetylenic acid can then undergo catalytic cyclization.

Gold-catalyzed cyclization of functionalized acetylenic acids is a highly efficient method for producing γ-lactones. organic-chemistry.org This reaction is tolerant of various functional groups and proceeds with high selectivity. organic-chemistry.org Alternatively, homopropargyl alcohols can be converted to γ-lactones in a one-pot sequence involving alkyne deprotonation, boronation, and subsequent oxidation, which generates a ketene (B1206846) intermediate that is trapped by the adjacent hydroxyl group. organic-chemistry.org Palladium catalysis also enables the synthesis of γ-lactones directly from homoallylic alcohols, which can be derived from propargylic precursors. organic-chemistry.org Lanthanide-organic complexes are effective precatalysts for the intramolecular hydroalkoxylation/cyclization of alkynyl alcohols to yield exocyclic enol ethers, another class of oxygen-containing heterocycles. acs.orgnih.gov These reactions are typically rapid, highly regioselective, and proceed with turnover-limiting insertion of the C-C triple bond into the Lanthanide-Oxygen bond. acs.orgnih.gov

Role in the Construction of Natural Product Analogues

The strategic incorporation of the propargyl alcohol motif is a powerful tool for building complex molecules, including analogues of natural products. wikipedia.org The synthesis of natural product-like molecules often relies on building blocks that can introduce both stereochemical complexity and functional handles for further elaboration, a role for which this compound is well-suited. nih.gov

For example, the synthesis of longanlactone, a natural pyrrole (B145914) lactone, involved a key step of Zn-catalyzed Barbier propargylation to form a propargyl alcohol intermediate. nih.gov Similarly, palladium-catalyzed protocols have been developed to construct bicyclic lactones, which are important features of many natural and bioactive molecules, from saturated carboxylic acids. nih.gov These methods showcase how a simple framework can be elaborated into complex, polycyclic systems reminiscent of natural product scaffolds. The versatility of the C-C and C-O bonds that can be formed from the alkyne and alcohol groups allows for the systematic exploration of diverse molecular scaffolds. nih.gov

Contributions to C-C Bond Forming Methodologies

The terminal alkyne of this compound is its most significant feature for carbon skeleton elaboration. The acidity of the terminal proton and the reactivity of the triple bond allow for participation in several cornerstone C-C bond-forming reactions.

The most prominent of these is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is exceptionally useful for forming C(sp²)-C(sp) bonds and is conducted under mild conditions, often using a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira reaction has seen widespread application in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org For this compound, this reaction provides a direct method to attach aryl or vinyl substituents to the terminal carbon of the butynyl chain, significantly increasing molecular complexity.

| Component | Description | Typical Examples | Citation |

|---|---|---|---|

| Alkyne | Terminal alkyne, such as this compound. | Aryl, vinyl, alkyl, or silyl-substituted alkynes. | youtube.com |

| Coupling Partner | Aryl or vinyl halide (or pseudohalide). | Iodides, bromides, chlorides, or triflates. | wikipedia.orgyoutube.com |

| Catalyst System | Palladium(0) catalyst and a Copper(I) co-catalyst. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, CuI. | wikipedia.orglibretexts.org |

| Base | An amine base is typically required. | Triethylamine, Diisopropylamine. | wikipedia.org |

Another fundamental C-C bond-forming strategy involves the deprotonation of the terminal alkyne with a strong base, such as sodium amide (NaNH₂), to form a potent nucleophile known as an alkynide anion. studyorgo.comyoutube.com This anion can then participate in SN2 reactions, typically with primary alkyl halides, to forge a new C-C bond and extend the carbon chain, converting the terminal alkyne into an internal one. studyorgo.com This two-step sequence is a classic and powerful method for building larger carbon skeletons from simple precursors. studyorgo.comyoutube.com

Potential in the Development of Advanced Organic Materials (e.g., Polymers, Ligands)

The unique electronic and structural properties of this compound make it a candidate monomer and functional component for advanced organic materials.

Recent research has demonstrated that propargylic alcohols can undergo a formal dehydration polymerization catalyzed by copper. researchgate.netacs.orgacs.org This process involves the in situ generation of cumulene intermediates, which then polymerize to produce alkyne-rich polymers with molecular weights (Mn) up to 36.2 kg/mol and in high yields. acs.orgacs.org This polymerization is tolerant of a wide range of functional groups, suggesting that substituted propargylic alcohols like this compound could be used to create novel polymers. acs.org The resulting polydiynes or poly(alkyne)s are of interest for their potential applications as conductive polymers and in optoelectronic materials. researchgate.netbohrium.com

In the realm of catalysis, the hydroxyl group of the propargylic alcohol motif can act as a crucial binding site. acs.org It can engage in hydrogen-bonding interactions with a chiral bifunctional ligand, providing an additional anchor point for a catalyst-substrate complex. This two-point interaction can help organize the transition state in asymmetric catalysis, offering a novel strategy for achieving high enantioselectivity in reactions such as gold-catalyzed enyne cycloisomerizations. acs.org This demonstrates the potential of this compound and related structures to act not as ligands themselves in the classical sense (by direct donation to a metal center), but as key substrates whose functional groups can be leveraged to enable advanced ligand-controlled catalytic processes.

Future Research Directions and Methodological Innovations for 1 Cyclohexylbut 3 Yn 1 Ol

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, and the production of 1-Cyclohexylbut-3-yn-1-ol is no exception. Future research will likely prioritize the development of synthetic routes that are not only efficient but also minimize environmental impact.

One promising avenue is the adoption of biocatalysis . The use of enzymes, such as alcohol dehydrogenases, offers a highly selective and environmentally friendly alternative to traditional chemical methods for the synthesis of chiral alcohols. nih.govacs.org Research into identifying or engineering enzymes that can efficiently catalyze the asymmetric reduction of the corresponding ketone precursor to this compound could lead to a highly sustainable manufacturing process. acs.org Biocatalytic approaches often proceed under mild reaction conditions in aqueous media, reducing the need for harsh reagents and organic solvents. rsc.org

Furthermore, the exploration of greener solvent systems is crucial. The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, has shown promise in various organic transformations. figshare.com Investigating the feasibility of using DES or other environmentally benign solvents like water for the synthesis of this compound could significantly improve the sustainability of the process. organic-chemistry.org Additionally, mechanochemistry , which involves solvent-free reactions induced by mechanical force, presents another innovative and green approach to chemical synthesis that could be explored. nih.gov

The development of synthetic methods that adhere to the principles of atom economy will also be a key focus. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is central to improving the synthesis of this compound, with a particular emphasis on achieving high enantioselectivity. The asymmetric addition of an alkynyl group to an aldehyde is a cornerstone reaction for producing chiral propargyl alcohols, and a variety of catalytic systems have been explored for this purpose.

Future research will likely focus on several key areas:

Chiral-at-Metal Lewis Acids: Recent studies have shown that sterically demanding chiral-at-rhodium Lewis acid catalysts can effectively catalyze the enantioselective alkynylation of aromatic aldehydes. nih.gov Exploring the application of similar rhodium or other transition metal-based chiral Lewis acids for the synthesis of this compound from cyclohexanecarboxaldehyde (B41370) and acetylene (B1199291) could yield highly enantiomerically enriched products.

Cooperative Catalysis: The use of cooperative catalytic systems, where two or more catalysts work in concert to promote a reaction, is a powerful strategy. For instance, a B/Cu cooperative system has been successfully employed for the asymmetric propargylic substitution of ketone enolates with propargylic alcohol derivatives. organic-chemistry.org Investigating similar cooperative systems, potentially involving a combination of a Lewis acid and a transition metal catalyst, could lead to enhanced reactivity and selectivity in the synthesis of this compound.

Organocatalysis: Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. researchgate.net Prolinol ethers, in cooperation with a transition metal and a Brønsted acid, have been shown to promote the highly stereoselective cross-aldol coupling of aldehydes and ynals to produce propargylic alcohols. sioc-journal.cn The development of organocatalytic systems specifically tailored for the alkynylation of cyclohexanecarboxaldehyde would be a significant advancement.

Biocatalysis: As mentioned previously, enzymes represent a powerful class of catalysts. The use of alcohol dehydrogenases for the deracemization of racemic propargylic alcohols has been demonstrated, providing a route to enantiopure products. figshare.com Further exploration of enzyme libraries and protein engineering could yield biocatalysts with high activity and selectivity for this compound.

A summary of promising catalytic approaches is presented in the table below:

| Catalytic Approach | Catalyst Type | Potential Advantages |

| Chiral-at-Metal Lewis Acids | Rhodium, Iridium Complexes | High enantioselectivity, potential for broad substrate scope. |

| Cooperative Catalysis | Boron/Copper Systems | Enhanced reactivity and selectivity through synergistic activation. |

| Organocatalysis | Prolinol Ethers, Chiral Amines | Metal-free, environmentally friendly, high stereoselectivity. |

| Biocatalysis | Alcohol Dehydrogenases, Peroxygenases | High enantioselectivity, mild reaction conditions, sustainable. |

Integration with Flow Chemistry and High-Throughput Screening Techniques

Modern chemical synthesis is increasingly benefiting from the integration of enabling technologies like flow chemistry and high-throughput screening (HTS). These approaches offer significant advantages in terms of efficiency, safety, and scalability, and their application to the synthesis and study of this compound represents a major area for future research.

Flow chemistry , where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several benefits. It allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. For the synthesis of propargyl alcohols, flow chemistry can be particularly advantageous for handling hazardous reagents or intermediates in a safer, more contained manner. For example, a mercury-free continuous flow process for the asymmetric propargylation of aldehydes has been developed. nih.gov The development of a continuous flow synthesis for this compound would not only enhance safety and efficiency but also facilitate easier scale-up for potential industrial applications.

High-throughput screening (HTS) allows for the rapid testing of a large number of reaction conditions, catalysts, or substrates in parallel. This technology is invaluable for the discovery and optimization of new synthetic methods. By employing HTS, researchers can quickly identify the optimal catalyst, solvent, and reaction parameters for the synthesis of this compound, significantly accelerating the research and development process. The combination of HTS with flow chemistry creates a powerful platform for automated reaction optimization and discovery.

Deeper Computational and Theoretical Investigations for Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and guiding the rational design of new catalysts and synthetic routes. Future research on this compound will undoubtedly leverage computational methods to gain a more profound understanding of its synthesis and reactivity.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of catalytic reactions involved in the synthesis of this compound. For instance, DFT studies have been used to investigate the enantioselective alkynylation of aldehydes catalyzed by chiral zinc(II)-complexes, revealing the structures of transition states and explaining the origin of enantioselectivity. nih.gov Similar computational studies on the formation of this compound with various catalytic systems can help in understanding the factors that control its stereochemical outcome.

Furthermore, computational methods can be used for the rational design of novel catalysts . By modeling the interaction between the catalyst, substrates, and transition states, researchers can predict which catalyst structures will lead to higher activity and selectivity. This in silico screening approach can significantly reduce the experimental effort required to develop new and improved catalysts for the synthesis of this compound. rsc.org For example, computational screening has been used to design organocatalysts for asymmetric propargylations. figshare.com

Expanding the Scope of Downstream Transformations and Applications

The true value of a building block like this compound lies in its potential to be converted into a wide array of more complex and valuable molecules. A significant area for future research will be the exploration of novel downstream transformations of this compound.

The presence of both a hydroxyl group and a terminal alkyne allows for a rich and diverse range of chemical modifications. Key areas for investigation include:

Cyclization Reactions: The alkyne and alcohol functionalities can participate in various intramolecular cyclization reactions to form heterocyclic compounds, which are prevalent in many biologically active molecules. researchgate.net

Coupling Reactions: The terminal alkyne is an excellent handle for various coupling reactions, such as the Sonogashira, Glaser, and Click reactions, allowing for the introduction of diverse substituents.

Rearrangement Reactions: Propargyl alcohols are known to undergo a variety of rearrangement reactions, such as the Meyer-Schuster and Rupe rearrangements, to yield α,β-unsaturated ketones and other valuable products.

Multi-component Reactions: The development of one-pot, multi-component reactions involving this compound would provide a highly efficient route to complex molecular architectures.

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for 1-cyclohexylbut-3-yn-1-ol, and how can researchers ensure reproducibility?

- Methodological Answer : The compound is synthesized via Procedure B using cyclohexanecarboxaldehyde (10 mmol) as the starting material. Key steps include:

- Reaction Conditions : Use of a palladium-based catalyst system (exact catalyst unspecified in evidence) under continuous-flow hydrogenation conditions.

- Purification : Column chromatography with 20% ethyl acetate/hexane yields 70% of the product as a colorless, viscous oil .

- Reproducibility : Document reaction parameters (temperature, catalyst loading, solvent ratios) and provide NMR, IR, and mass spectrometry data for structural validation, adhering to journal guidelines for experimental reporting .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Analysis : H and C NMR confirm the cyclohexyl moiety (δ ~1.2–1.8 ppm for cyclohexyl protons) and the terminal alkyne (δ ~2.0–2.5 ppm).

- IR Spectroscopy : A sharp peak near 3300 cm (C≡C-H stretch) and 2100 cm (C≡C stretch) validates the alkyne group.